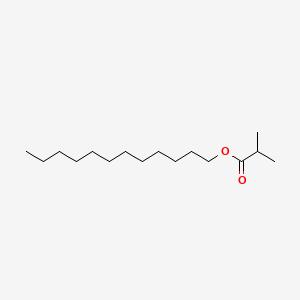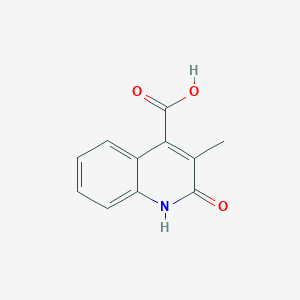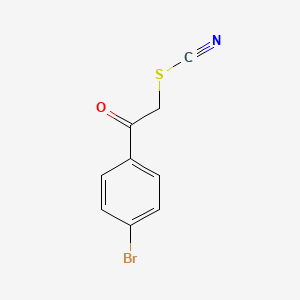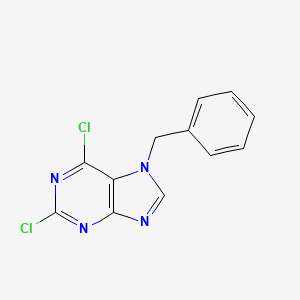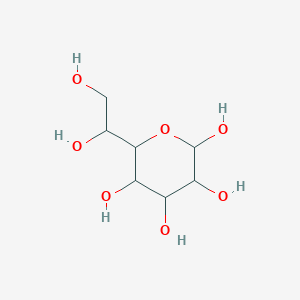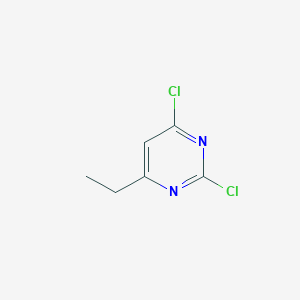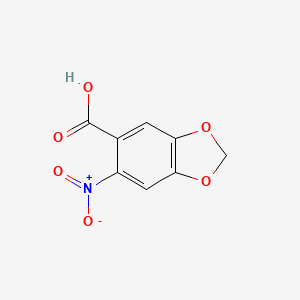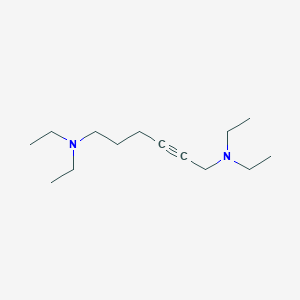
1-Heptyne
Descripción general
Descripción
1-Heptyne, also known as hept-1-yne, is a hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C₇H₁₂, indicating the presence of seven carbon atoms and twelve hydrogen atoms. This compound is a terminal alkyne, meaning the triple bond is located at the end of the carbon chain. This compound is a colorless liquid at room temperature with a faintly sweet odor .
Mecanismo De Acción
Target of Action
1-Heptyne, also known as Amylacetylene or n-C5H11C≡CH , is a hydrocarbon belonging to the alkynes group, characterized by a carbon-carbon triple bond As an alkyne, it can interact with various chemical reagents and undergo addition, oxidation, and reduction reactions .
Mode of Action
The mode of action of this compound is primarily through its chemical reactions. As an alkyne, this compound can undergo addition reactions in the presence of suitable reagents . It can also undergo oxidation and reduction reactions . The exact mode of action would depend on the specific reagents and conditions present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of specific reagents can enable or inhibit certain chemical reactions . Additionally, factors such as temperature, pH, and solvent can also influence the reactivity and stability of this compound .
Análisis Bioquímico
Biochemical Properties
As an alkyne, 1-Heptyne exhibits typical alkyne chemical reactions such as undergoing addition reactions in the presence of suitable reagents . It can also undergo oxidation and reduction reactions
Molecular Mechanism
This compound, like other alkynes, can undergo free radical polymerization using radical initiators to produce high molecular weight polymers This suggests that this compound could interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Métodos De Preparación
1-Heptyne can be synthesized through various methods, including traditional and advanced techniques:
Dehydrohalogenation: This traditional method involves the elimination of hydrogen halide (HX) from a suitable precursor, such as a vicinal dihalide or vinylic halide.
Phase-Transfer Catalysis (PTC): This method involves the dehalogenation of 1,2-dibromoalkanes under PTC conditions, which facilitates reactions between two immiscible phases, such as an organic and aqueous phase.
Transition Metal-Catalyzed Alkyne Metathesis: This advanced method uses transition metal catalysts to promote the exchange of alkyne groups between molecules, leading to the formation of this compound.
Análisis De Reacciones Químicas
1-Heptyne undergoes various chemical reactions typical of alkynes:
Addition Reactions: In the presence of suitable reagents, this compound can undergo addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
Oxidation Reactions: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can yield alkenes or alkanes, depending on the specific conditions and catalysts employed.
Aplicaciones Científicas De Investigación
1-Heptyne has several applications in scientific research and industry:
Comparación Con Compuestos Similares
1-Heptyne can be compared with other terminal alkynes, such as:
1-Hexyne (C₆H₁₀): Similar to this compound, 1-hexyne is a terminal alkyne with a carbon-carbon triple bond at the end of a six-carbon chain.
1-Octyne (C₈H₁₄): This compound has a similar structure to this compound but with an eight-carbon chain.
1-Nonyne (C₉H₁₆): Another terminal alkyne, 1-nonyne, has a nine-carbon chain and exhibits similar reactivity to this compound.
This compound is unique due to its specific carbon chain length and the properties conferred by its terminal alkyne structure, making it valuable in various chemical syntheses and industrial applications.
Propiedades
IUPAC Name |
hept-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h1H,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXHZKKCZYLQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30306-28-6 | |
| Record name | 1-Heptyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30306-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5060857 | |
| Record name | 1-Heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-71-7 | |
| Record name | 1-Heptyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HEPTYNE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Heptyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3NF9SSH6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-heptyne?
A1: this compound has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.
Q2: How is this compound typically characterized spectroscopically?
A2: Researchers commonly utilize techniques like Fourier Transform Infrared (FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [, , ]
Q3: How does this compound behave in various organic solvents?
A3: Studies indicate that this compound exhibits varying solubility and interaction strengths with different organic solvents, such as sulfolane, ethers, and hydrocarbons. These differences influence its thermodynamic properties in solution. [, , , , ]
Q4: Why is this compound often used as a model compound in catalysis research?
A4: this compound serves as a representative terminal alkyne, allowing researchers to study reaction mechanisms, catalyst activity, and selectivity in processes like semi-hydrogenation and alkyne metathesis. [, , , , , , , ]
Q5: What are the challenges associated with the selective hydrogenation of this compound?
A5: Achieving high selectivity towards 1-heptene, the desired product, is challenging due to the possibility of further hydrogenation to heptane. Researchers are exploring catalyst design and reaction conditions to optimize selectivity. [, , , , , ]
Q6: What role does this compound play in alkyne metathesis reactions?
A6: this compound can participate as a substrate in alkyne metathesis reactions, providing insights into the activity and selectivity of molybdenum benzylidyne complexes as catalysts. []
Q7: How does the choice of catalyst influence the outcome of this compound hydrogenation?
A7: Different catalysts, such as palladium, nickel, and rhodium-based systems, exhibit varying activity and selectivity towards this compound hydrogenation. The catalyst support also plays a crucial role in influencing these parameters. [, , , , , , ]
Q8: Have computational methods been employed to study this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been used to predict vibrational spectra and electronic transitions of organometallic complexes containing this compound, supporting experimental findings. [, ]
Q9: How does the structure of this compound relate to its reactivity?
A9: The terminal alkyne moiety in this compound is a reactive site, readily undergoing reactions like addition to carbonyl groups, hydrometalation, and complexation with transition metals. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



